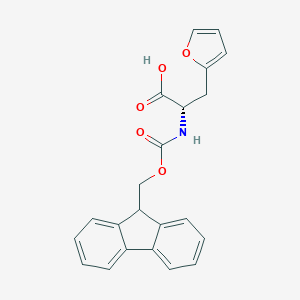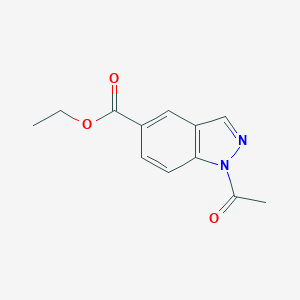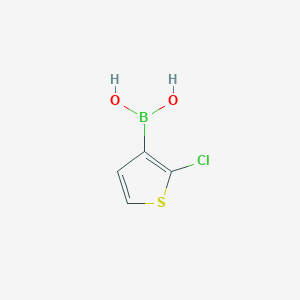
Fmoc-L-2-Furylalanine
Overview
Description
Fmoc-L-2-Furylalanine is a useful research compound. Its molecular formula is C22H19NO5 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Peptide Labeling and Synthesis Fmoc-L-2-Furylalanine has shown significant utility in the field of peptide synthesis and labeling, demonstrating versatility and efficiency. A novel method leverages the incorporation of N-Fmoc-furylalanine for peptide labeling, utilizing the oxidative transformation of the furan moiety into a reactive aldehyde for subsequent reductive amination (Deceuninck & Madder, 2009). This process is critical for creating labeled peptides for various research and diagnostic purposes.
Stability and Cleavage Conditions The stability of (2-furyl)-L-alanine-containing peptides, synthesized using Fmoc solid-phase synthesis, is a topic of interest, especially regarding the degradation of the furyl group during TFA-mediated deprotection. The study by Schulz et al. highlights the partial degradation of this group and explores cleavage conditions to minimize side reactions, providing a foundation for improving peptide synthesis methodologies (Schulz et al., 2004).
Functional Materials Fabrication The modification of amino acids and short peptides with the Fmoc group, including this compound, has been extensively explored for the fabrication of functional materials. These bio-inspired building blocks exhibit self-assembly features due to the hydrophobicity and aromaticity of the Fmoc moiety, paving the way for applications in cell cultivation, bio-templating, drug delivery, and more (Tao et al., 2016).
Self-Assembly and Hydrogel Formation Research on Fmoc-phenylalanine, a related compound, has provided insights into hydrogel formation, a crucial area for biomedical applications. This study underscores the importance of various factors, including the Fmoc moiety and pH conditions, in governing the self-assembly process to hydrogel formation, with potential implications for drug release models (Singh et al., 2015).
Antibacterial Composite Materials The development of antibacterial materials through the use of Fmoc-decorated nanoassemblies marks a significant advancement. Fmoc-pentafluoro-l-phenylalanine-OH nanoassemblies, for instance, demonstrate substantial antibacterial capabilities and can be functionally incorporated within resin-based composites, offering a novel approach to enhancing composite materials for biomedical applications (Schnaider et al., 2019).
Safety and Hazards
Future Directions
The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets .
Mechanism of Action
Target of Action
Fmoc-L-2-Furylalanine is an alanine derivative . Alanine is one of the simplest amino acids and is involved in the energy-producing breakdown of glucose. As an alanine derivative, this compound likely interacts with the same biological targets as alanine, including various enzymes and transport proteins.
Biochemical Pathways
Amino acids and their derivatives, like this compound, have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that this compound may be involved in various biochemical pathways related to energy metabolism and stress response.
Result of Action
It may also influence the secretion of anabolic hormones and the body’s response to exercise and stress .
Biochemical Analysis
Biochemical Properties
Fmoc-L-2-Furylalanine plays a significant role in biochemical reactions. It is often used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction with enzymes and proteins is crucial in the formation of other complex biomolecules.
Cellular Effects
It is known that amino acids and their derivatives, like this compound, can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These influences can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group for amines. The Fmoc group is rapidly removed by base . This process allows for the controlled synthesis of complex biomolecules, including changes in gene expression and enzyme activation or inhibition .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-21(25)20(12-14-6-5-11-27-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXDCHXGNUFBRC-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370317 | |
| Record name | Fmoc-L-2-Furylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159611-02-6 | |
| Record name | Fmoc-L-2-Furylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-2-furylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















